(Methylsulfamoyl)amine

Description

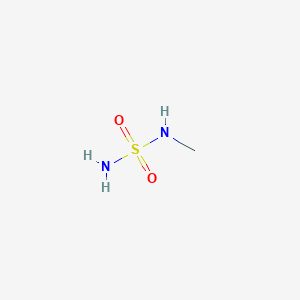

Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXPGSDFQWSNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524325 | |

| Record name | N-Methylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72179-84-1 | |

| Record name | N-Methylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulfamoyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (Methylsulfamoyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of (Methylsulfamoyl)amine, also known as N-methylsulfamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of physical organic chemistry to provide a thorough understanding of its expected physicochemical characteristics. Detailed experimental protocols for its synthesis and the determination of its key basicity parameter, the pKa, are also provided.

Physicochemical Properties

This compound (CAS 72179-84-1) is a small organic molecule with the chemical formula CH₆N₂O₂S.[1] Its structure features a methylamino group attached to a sulfamoyl group. The presence of the strongly electron-withdrawing sulfonyl group has a profound impact on the basicity of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | N-Methylmethanesulfonamide (Analog) | N-Ethyl-N-methyl sulfamide (Analog) |

| Molecular Formula | CH₆N₂O₂S | C₂H₇NO₂S | C₃H₁₀N₂O₂S |

| Molecular Weight | 110.14 g/mol [1] | 109.15 g/mol [2] | 138.19 g/mol [3] |

| Appearance | Solid (predicted)[1] | ||

| Melting Point | 65.5-66.0 °C[1] | ||

| Boiling Point | 229.0 ± 23.0 °C at 760 mmHg[1] | ||

| pKa (of the conjugate acid) | Predicted to be low (significantly < 9) | ||

| Solubility | Expected to be soluble in polar organic solvents. | ||

| LogP | -0.7[2] | -0.8584[3] |

1.1. Basicity and pKa

1.2. Solubility

Based on its structure, this compound is expected to be a polar molecule. It should exhibit solubility in polar organic solvents such as alcohols, acetone, and acetonitrile. Its solubility in water is likely to be moderate, influenced by the potential for hydrogen bonding.

Experimental Protocols

2.1. Synthesis of a this compound Analog: N-Methyl Methanesulfonamide

The following protocol is adapted from a patented procedure for the synthesis of N-methyl methanesulfonamide, a close structural analog of this compound.[4] This method involves the reaction of a sulfonyl chloride with an amine in a suitable solvent.

Materials:

-

Methane sulfonyl chloride

-

Anhydrous monomethylamine

-

1-Nitropropane (solvent)

-

Water

Procedure: [4]

-

Dissolve methane sulfonyl chloride (3 moles) in 1000 parts of 1-nitropropane.

-

Slowly add anhydrous monomethylamine (6 moles) to the solution over 1.5-2.0 hours, while maintaining the reaction temperature between 15-25 °C.

-

After the addition is complete, warm the mixture to approximately 50 °C.

-

Filter the mixture to separate the precipitated amine hydrochloride salt.

-

Wash the filter cake with warm 1-nitropropane and combine the wash with the filtrate.

-

Extract the N-methyl methanesulfonamide product from the 1-nitropropane solution with 400 parts of water.

-

The aqueous solution can then be concentrated to yield the product.

2.2. Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and common method for determining the pKa of amines.[5][6][7]

Materials:

-

This compound sample of known concentration

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water or a suitable solvent mixture (e.g., water-methanol)

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water or the chosen solvent to create a solution of known concentration.

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Immerse the pH electrode in the solution and record the initial pH.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the inflection point of the titration curve.

Visualizations

Diagram 1: Physicochemical Characterization Workflow

The following diagram outlines a general workflow for the synthesis and physicochemical characterization of a novel amine compound like this compound.

A logical workflow for the characterization of this compound.

This guide provides a foundational understanding of the basic properties of this compound for researchers and professionals in drug development. While direct experimental data is sparse, the provided information on analogous compounds and detailed experimental protocols will enable scientists to further investigate this and similar molecules.

References

- 1. This compound | 72179-84-1 [sigmaaldrich.com]

- 2. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-methylsulfamide: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylsulfamide, a simple sulfonamide derivative, holds potential interest in medicinal chemistry and drug development due to the prevalence of the sulfamide moiety in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for N-methylsulfamide. Detailed experimental protocols for its synthesis and analysis using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are presented. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

N-methylsulfamide possesses a straightforward molecular structure characterized by a central sulfonyl group bonded to an amino group and a methylamino group.

Chemical Structure:

Caption: 2D Chemical Structure of N-methylsulfamide.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 72179-84-1 | [1] |

| Molecular Formula | CH₆N₂O₂S | [1] |

| Molecular Weight | 110.14 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 65-66 °C | [2] |

| Boiling Point | 206-252 °C | [2] |

| Solubility | Soluble in water | [2] |

| InChI | InChI=1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5) | |

| SMILES | CNS(=O)(=O)N |

Synthesis of N-methylsulfamide

The synthesis of N-methylsulfamide can be achieved through the reaction of methylamine with sulfuryl chloride, followed by ammonolysis. While a specific detailed protocol for N-methylsulfamide is not widely published, a general and adaptable procedure for the synthesis of N-substituted sulfamides is presented below. This protocol is based on established methods for sulfonamide synthesis.[3]

Reaction Scheme:

Caption: Synthesis pathway of N-methylsulfamide.

Experimental Protocol: Synthesis of N-methylsulfamide

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Sulfuryl chloride (SO₂Cl₂)

-

Ammonia (aqueous solution or gas)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of N-methylsulfamoyl chloride:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve methylamine in an anhydrous solvent (e.g., diethyl ether) and cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of sulfuryl chloride dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

The formation of N-methylsulfamoyl chloride can be monitored by thin-layer chromatography (TLC).

-

-

Ammonolysis:

-

Cool the reaction mixture containing N-methylsulfamoyl chloride back to 0-5 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

-

A white precipitate of N-methylsulfamide should form.

-

Continue stirring for another 1-2 hours at room temperature to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

If a precipitate has formed, filter the solid and wash it with cold water.

-

If the product remains in the organic phase, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylsulfamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of N-methylsulfamide.

Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of N-methylsulfamide. Predicted chemical shifts are based on the analysis of similar sulfonamide structures.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -NH₂ | 4.5 - 5.5 | Broad singlet | Chemical shift is solvent and concentration dependent. |

| -NH-CH₃ | 4.0 - 5.0 | Quartet (due to coupling with -CH₃) or broad singlet | Exchangeable proton; coupling may not be observed. |

| -CH₃ | 2.5 - 3.0 | Doublet (due to coupling with -NH) | |

| ¹³C NMR | |||

| -CH₃ | 25 - 35 | Singlet |

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified N-methylsulfamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumental Parameters (General):

-

Spectrometer: 300 MHz or higher field strength.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-methylsulfamide, aiding in its identification.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of N-methylsulfamide under EI conditions is expected to involve cleavage of the S-N bonds and loss of small neutral molecules.

| m/z | Proposed Fragment |

| 110 | [M]⁺ (Molecular ion) |

| 94 | [M - NH₂]⁺ |

| 80 | [M - CH₃NH]⁺ |

| 79 | [SO₂NH]⁺ |

| 64 | [SO₂]⁺ |

| 44 | [CH₃NH]⁺ |

| 30 | [CH₃N]⁺ |

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for the analysis of the relatively volatile N-methylsulfamide.

Sample Preparation:

-

Prepare a stock solution of N-methylsulfamide in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions to determine the linear range and limit of detection.

GC-MS Conditions (General):

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 30-300 |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

Workflow for GC-MS Analysis:

Caption: Workflow for the GC-MS analysis of N-methylsulfamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of N-methylsulfamide, particularly in complex matrices.

HPLC Conditions (General - for related small sulfonamides):

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210-230 nm |

Experimental Protocol: HPLC Analysis

Sample Preparation:

-

Prepare a stock solution of N-methylsulfamide in the mobile phase or a compatible solvent (e.g., methanol/water mixture) at 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standards and samples.

-

Record the chromatograms and integrate the peak corresponding to N-methylsulfamide.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of N-methylsulfamide in the samples from the calibration curve.

Biological Activity and Signaling Pathways

While the broader class of sulfonamides is well-known for its wide range of biological activities, including antimicrobial and anticancer properties, specific data on the biological targets and signaling pathway interactions of N-methylsulfamide are limited in publicly available literature.

The sulfamide moiety is a key pharmacophore in many enzyme inhibitors. It is conceivable that N-methylsulfamide could interact with enzymes that recognize or are inhibited by other small sulfonamides. Further research is required to elucidate the specific biological activities and mechanisms of action of N-methylsulfamide.

Potential Areas for Investigation:

Caption: Potential biological investigation pathways for N-methylsulfamide.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analytical methodologies for N-methylsulfamide. The provided protocols for NMR, MS, and HPLC analysis, although based on general methods for related compounds, offer a solid foundation for researchers to develop and validate specific methods for this molecule. The lack of extensive biological data highlights an opportunity for further investigation into the potential therapeutic applications of N-methylsulfamide. The information and diagrams presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on (Methylsulfamoyl)amine (CAS 72179-84-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Methylsulfamoyl)amine, also known as N-methylsulfamide. Due to the limited availability of specific research data for this compound, this document combines available technical data with established, generalized experimental protocols relevant to its chemical class. This approach aims to equip researchers with the foundational knowledge needed for its potential synthesis, characterization, and evaluation.

Core Technical Data

This compound is a chemical compound belonging to the sulfamide class. The following tables summarize its key physical, chemical, and safety information based on available data.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 72179-84-1 | [1] |

| IUPAC Name | N-methylsulfamide | |

| Synonyms | This compound, (sulfamoylamino)methane | [2] |

| Molecular Formula | CH₆N₂O₂S | [1] |

| Molecular Weight | 110.14 g/mol | |

| Physical Form | Solid | |

| Melting Point | 65.5-66.0 °C | |

| Boiling Point | 229.0 ± 23.0 °C at 760 mmHg | |

| Purity | Typically ≥97% | |

| InChI Key | NOXPGSDFQWSNSW-UHFFFAOYSA-N | |

| SMILES | CNS(=O)(=O)N | [1] |

| Storage Temperature | Room Temperature |

Table 2: Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |

Experimental Protocols

Synthesis of N-Alkylsulfamides: A Representative Protocol

The synthesis of N-alkylsulfamides can generally be achieved through the reaction of an amine with sulfamoyl chloride or by the reaction of a primary amine with sulfamide. The following is a generalized procedure that could be adapted for the synthesis of N-methylsulfamide.

Method: Reaction of a Primary Amine with Sulfamide

This method is often employed for the synthesis of monosubstituted sulfamides.

Materials:

-

Primary amine (e.g., methylamine)

-

Sulfamide

-

High-boiling point solvent (e.g., dioxane, toluene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in a suitable high-boiling point solvent.

-

Add sulfamide (1.0 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure N-alkylsulfamide.

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S=O).

Caption: General workflow for the synthesis of N-alkylsulfamides.

General Protocol for In Vitro Biological Activity Screening

For a novel compound like this compound, a tiered approach to biological screening is typically employed in drug discovery to identify potential therapeutic activities.

1. Primary Screening (High-Throughput Screening - HTS):

-

Objective: To rapidly assess the activity of the compound against a large number of biological targets.

-

Methodology: The compound is tested at a single concentration (e.g., 10 µM) in a panel of biochemical or cell-based assays.

-

Biochemical Assays: These assays measure the effect of the compound on a purified target, such as an enzyme or a receptor. Common formats include fluorescence, luminescence, or absorbance-based readouts.[3][4]

-

Cell-Based Assays: These assays measure the effect of the compound on a cellular process, such as cell viability, proliferation, or the activation of a signaling pathway.[3]

-

2. Secondary Screening (Dose-Response and Selectivity):

-

Objective: To confirm the activity of "hits" from the primary screen and to determine their potency and selectivity.

-

Methodology:

-

Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

-

Selectivity Profiling: Compounds are tested against a panel of related targets to assess their selectivity.

-

3. Lead Optimization:

-

Objective: To chemically modify the most promising compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Caption: A generalized workflow for in vitro biological screening.

Potential Research Applications

While specific applications of this compound are not documented, compounds containing the sulfamide or sulfonamide moiety are of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, and this structural class is present in several marketed drugs. Potential areas of investigation for this compound and its derivatives could include:

-

Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs.

-

Anticonvulsants: Some sulfamide derivatives have shown promise as anticonvulsant agents.[2]

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors.

-

Herbicide Development: Certain N-methylsulfamide derivatives are used as active ingredients in herbicides.[5][6]

Conclusion

This compound (CAS 72179-84-1) is a simple N-alkylsulfamide for which basic chemical and physical data are available. However, a significant gap exists in the scientific literature regarding its specific synthesis, biological activity, and potential applications. This technical guide has aimed to bridge this gap by providing both the known quantitative data and representative experimental protocols that can serve as a starting point for researchers interested in exploring the properties and potential of this compound. Further research is necessary to fully elucidate the chemical and biological characteristics of this compound.

References

- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Frontiers | Herbicides Tolerance in a Pseudomonas Strain Is Associated With Metabolic Plasticity of Antioxidative Enzymes Regardless of Selection [frontiersin.org]

N-methylsulfamide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of N-methylsulfamide

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for N-methylsulfamide. These predictions are derived from data on analogous compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Doublet | 3H | N-CH ₃ |

| ~5.0 - 5.5 | Quartet | 1H | N-H |

| ~6.8 - 7.2 | Broad Singlet | 2H | NH ₂ |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~28 - 32 | N-C H₃ |

Note: DMSO-d₆ typically appears as a quintet around 2.50 ppm in ¹H NMR and at 39.52 ppm in ¹³C NMR.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (NH₂ and NH) |

| 2980 - 2850 | Medium | C-H stretch (CH₃) |

| ~1350 | Strong | S=O asymmetric stretch |

| ~1160 | Strong | S=O symmetric stretch |

| ~900 | Medium | S-N stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment | Notes |

| 110 | [CH₆N₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 95 | [CH₅N₂O₂S]⁺ | Loss of •CH₃ |

| 80 | [SO₂NH₂]⁺ | |

| 79 | [SO₂NH]⁺ | |

| 64 | [SO₂]⁺• | |

| 30 | [CH₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for N-methylsulfamide.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified N-methylsulfamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters, including spectral width, acquisition time, relaxation delay (e.g., 1-2 seconds), and number of scans (typically 8-16 for good signal-to-noise).

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Use a suitable relaxation delay to ensure quantitative accuracy if needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak or internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry N-methylsulfamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation:

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the gas phase.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: Workflow for NMR Spectroscopy Analysis.

Caption: Workflow for IR Spectroscopy Analysis (KBr Method).

Caption: Workflow for Mass Spectrometry Analysis (EI).

References

(Methylsulfamoyl)amine: A Technical Guide to its Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylsulfamoyl)amine, also known as N-methylsulfamide, is a chemical compound with the formula CH₆N₂O₂S. This technical guide provides a comprehensive overview of the available information on its solubility and stability profile. Due to a notable lack of extensive publicly available data for this specific molecule, this document also serves as a methodological framework. It outlines the standardized experimental protocols necessary for a thorough physicochemical characterization, drawing upon established methods for analogous sulfonamide compounds. This guide is intended to support researchers and drug development professionals in designing studies to generate the critical data required for advancing research and potential applications of this compound.

Introduction

This compound is an organic compound featuring a sulfamide functional group. While its specific applications and biological activities are not widely documented in publicly accessible literature, its structural similarity to other sulfonamides suggests potential relevance in medicinal chemistry and material science. A comprehensive understanding of its solubility and stability is a prerequisite for any further development. This guide summarizes the known properties of this compound and provides detailed protocols for the experimental determination of its complete solubility and stability profile.

Physicochemical Properties

The available physicochemical data for this compound is limited. The following table summarizes the basic properties that have been identified from various chemical supplier databases.

| Property | Value | Source |

| Synonyms | N-methylsulfamide | Multiple Suppliers |

| CAS Number | 72179-81-1 | Multiple Suppliers |

| Molecular Formula | CH₆N₂O₂S | Multiple Suppliers |

| Molecular Weight | 110.14 g/mol | Multiple Suppliers |

| Appearance | Solid | Multiple Suppliers |

| Melting Point | 65.5-66.0 °C | Sigma-Aldrich |

| Boiling Point | 229.0 ± 23.0 °C at 760 mmHg | Sigma-Aldrich |

Solubility Profile

General Solubility Characteristics of Sulfonamides

Sulfonamides as a class exhibit a wide range of solubilities depending on their specific structure, the presence of ionizable groups, and the nature of the solvent. Generally, their solubility is influenced by:

-

pH: For sulfonamides with acidic or basic moieties, solubility can be significantly affected by the pH of the aqueous medium.

-

Solvent Polarity: Solubility in organic solvents is dictated by the overall polarity of the molecule and its capacity for hydrogen bonding.

-

Temperature: For most solid solutes, solubility increases with temperature.

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide)

-

Thermostatic shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated alternative quantitative method.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.

Data Presentation:

The results should be presented in a table summarizing the solubility in various solvents and at different temperatures.

Table 3.1. Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| Water | 37 | Data to be determined | Data to be determined |

| ... | ... | ... | ... |

Stability Profile

The stability of a compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways. For sulfamides, hydrolysis can be a significant degradation route.

General Stability Considerations for Sulfonamides

Sulfonamides can be susceptible to degradation under various stress conditions:

-

Hydrolytic Stability: The S-N bond in the sulfamide group can be susceptible to cleavage under both acidic and basic conditions.

-

Thermal Stability: Elevated temperatures can accelerate degradation processes.

-

Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation.

-

Oxidative Stability: The presence of oxidizing agents may lead to the formation of degradation products.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC-MS/MS system for separation and identification of degradation products.

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80 °C) in a calibrated oven for a defined period.

-

Photostability: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate the parent compound from any degradation products.

Data Presentation:

The results should be tabulated to show the percentage of degradation under each stress condition over time.

Table 4.1. Template for Forced Degradation Data of this compound

| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |

| 0.1 M HCl, 60 °C | 24 | Data | Data to be determined | Data to be determined | Data to be determined |

| 48 | Data | Data to be determined | Data to be determined | Data to be determined | |

| 0.1 M NaOH, 60 °C | 24 | Data | Data to be determined | Data to be determined | Data to be determined |

| 48 | Data | Data to be determined | Data to be determined | Data to be determined | |

| 3% H₂O₂, RT | 24 | Data | Data to be determined | Data to be determined | Data to be determined |

| 80 °C (Solid) | 48 | Data | Data to be determined | Data to be determined | Data to be determined |

| Photostability | - | Data | Data to be determined | Data to be determined | Data to be determined |

Visualizations

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Conceptual Degradation Pathway

Based on the general chemistry of sulfonamides, a conceptual degradation pathway for this compound under hydrolytic conditions is proposed below. This is a hypothetical pathway and requires experimental verification.

Caption: Conceptual hydrolytic degradation pathway of this compound.

Conclusion

The publicly available data on the solubility and stability of this compound is currently insufficient for a complete physicochemical profile. This technical guide has summarized the known properties and provided a detailed framework of standard experimental protocols that can be employed to generate the necessary data. The successful execution of these studies will provide a robust understanding of the compound's characteristics, which is essential for its potential development in research and various industry applications. It is recommended that the outlined experimental workflows be followed to build a comprehensive data package for this compound.

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylsulfamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylsulfamide, a key building block in medicinal chemistry. N-methylsulfamide and its derivatives are integral to the development of a wide range of therapeutic agents due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] This document outlines a robust synthetic protocol, details essential characterization techniques, and presents the expected analytical data to support researchers in their drug discovery and development endeavors.

Synthesis of N-Methylsulfamide

The synthesis of N-methylsulfamide is most effectively achieved through the reaction of methylamine with sulfuryl chloride. This reaction follows a nucleophilic substitution mechanism at the sulfur center. The primary amine, methylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion. A second equivalent of methylamine is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

A general protocol for the synthesis of sulfonamides involves the reaction of a sulfonyl or sulfuryl chloride with a primary or secondary amine, often in the presence of a base in an aprotic solvent.[2]

Reaction Scheme:

While the primary product of the reaction between sulfuryl chloride and two equivalents of methylamine is N,N'-dimethylsulfamide, the synthesis of the monosubstituted N-methylsulfamide requires careful control of stoichiometry and reaction conditions to minimize the formation of the disubstituted product. An alternative approach involves the use of a protecting group strategy or reacting sulfamide with a methylating agent. However, for the purpose of this guide, we will focus on the direct approach with controlled stoichiometry.

The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[2][3] Researchers should optimize the conditions for their specific laboratory setup.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and cooled to 0°C in an ice bath.

-

Addition of Sulfuryl Chloride: Sulfuryl chloride (1.0 equivalent) is dissolved in the same aprotic solvent and added dropwise to the stirred methylamine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the methylamine hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-methylsulfamide. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization of N-Methylsulfamide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-methylsulfamide. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following table summarizes the expected quantitative data for N-methylsulfamide. These values are predictive and based on data from structurally similar compounds. Actual experimental values may vary slightly.

| Parameter | Expected Value |

| Molecular Formula | CH₄N₂O₂S |

| Molecular Weight | 110.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available, expected to be a low-melting solid or oil |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~2.5 (s, 3H, CH₃), ~6.5 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~28 (CH₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1350-1310 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch) |

| Mass Spec (EI) | m/z 110 (M⁺), 94, 79, 64 |

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-methylsulfamide by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified N-methylsulfamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The methyl protons are expected to appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A single peak is expected for the methyl carbon.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-methylsulfamide.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared if the sample is an oil.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Characteristic absorption bands for the N-H and S=O bonds should be observed.[4][5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Role in Drug Development

Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The N-methylsulfamide moiety can be incorporated into larger molecules to modulate their pharmacological properties. Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable component in the design of new therapeutic agents. The synthesis and characterization methods detailed in this guide are fundamental for the exploration of N-methylsulfamide derivatives in drug development pipelines.

References

(Methylsulfamoyl)amine: An Obscure Compound with Limited Publicly Available Data

(Methylsulfamoyl)amine, also known as N-methylsulfamide, is a chemical compound with the formula CH₆N₂O₂S and the CAS number 72179-84-1. Despite its simple structure, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth information regarding its discovery, the history of its synthesis, and any specific biological activities or mechanisms of action. The compound appears to be primarily utilized as a chemical intermediate in the synthesis of other molecules, with its properties and history not being the subject of extensive independent research.

Physicochemical Properties

Limited data on the physicochemical properties of this compound is available from commercial chemical suppliers. A summary of this information is presented in Table 1.

| Property | Value |

| CAS Number | 72179-84-1 |

| Molecular Formula | CH₆N₂O₂S |

| Molecular Weight | 110.14 g/mol |

| Melting Point | 65.5-66.0 °C |

| Boiling Point | 229.0 ± 23.0 °C at 760 mmHg |

| Physical Form | Solid |

Table 1: Physicochemical Properties of this compound

History and Discovery

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from its original discovery is not documented in accessible literature, its structure suggests it can be synthesized through general methods for the formation of sulfamides. One plausible synthetic route would involve the reaction of methylamine with sulfamoyl chloride or a related reactive sulfamoyl species.

A generalized workflow for the synthesis of a sulfamide is depicted in Figure 1.

A Theoretical and Computational Investigation of N-methylsulfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of N-methylsulfamide (CH₃NHSO₂NH₂). Due to a lack of dedicated published research on the isolated molecule, this document outlines a standard, rigorous computational workflow to characterize its structural, energetic, and electronic properties. The methodologies and expected data formats presented herein serve as a blueprint for researchers aiming to understand the fundamental nature of this important chemical moiety, which is a key component in various herbicides and drug candidates.

Introduction to N-methylsulfamide

N-methylsulfamide is the simplest alkyl derivative of sulfamide. The sulfamide functional group is a crucial pharmacophore and structural motif in medicinal and agricultural chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with the tetrahedral geometry around the sulfur atom, allows for specific and strong interactions with biological targets. Understanding the intrinsic conformational preferences, electronic structure, and vibrational properties of N-methylsulfamide is fundamental to designing more complex molecules with tailored properties.

Computational chemistry provides a powerful lens through which to examine these characteristics at a molecular level. Techniques such as Density Functional Theory (DFT) offer a cost-effective and accurate means to predict molecular geometries, relative energies, and a host of other physicochemical properties.

Computational Methodology

The following section details a robust protocol for the computational analysis of N-methylsulfamide. This methodology is based on standard practices in the field, similar to those applied to more complex molecules containing the N-methylsulfamide scaffold.[1]

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on high-performance computing clusters to manage the processing requirements.

Conformational Analysis

A thorough conformational search is the initial and most critical step. The key rotatable bonds in N-methylsulfamide are the S-N and C-N bonds. A systematic scan of the dihedral angles associated with these bonds would be performed to identify all potential low-energy conformers.

-

Protocol:

-

Initial structures representing different rotational isomers (rotamers) are generated.

-

A relaxed potential energy surface scan is performed by rotating the H-N-S-N and C-N-S-N dihedral angles in steps of 15-30 degrees.

-

Each point on the scan is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)) to identify local minima.

-

The unique minima identified from the scan are then subjected to full geometry optimization and frequency calculations at a higher level of theory.

-

Geometry Optimization and Frequency Calculations

The stable conformers identified from the initial search are optimized to find their lowest energy structure.

-

Protocol:

-

Full geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this type.

-

Frequency calculations are performed at the same level of theory on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

The frequency calculations also yield thermodynamic data, including zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to calculate relative Gibbs free energies.

-

Electronic Structure Analysis

To understand the charge distribution and reactivity, further electronic structure analyses are conducted.

-

Protocol:

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the natural atomic charges, providing a quantitative measure of the charge distribution across the molecule.

-

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the computational protocol described above. These values are illustrative of the type of results such a study would generate.

Table 1: Predicted Relative Energies of N-methylsulfamide Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 (Global Min.) | 0.00 | 0.00 | 0.00 |

| Conf-2 | 1.5 - 2.5 | 1.4 - 2.4 | 1.8 - 3.0 |

| Conf-3 | 3.0 - 4.5 | 2.9 - 4.4 | 3.5 - 5.0 |

Data calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Predicted Key Geometric Parameters of the Global Minimum Conformer

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| S=O1 | 1.43 - 1.45 | O1-S-O2 | 118 - 122 | C-N1-S-N2 | 60 - 75 |

| S=O2 | 1.43 - 1.45 | O1-S-N1 | 105 - 109 | H-N2-S-N1 | 170 - 180 |

| S-N1 (methyl) | 1.65 - 1.68 | O2-S-N2 | 106 - 110 | H-C-N1-S | 175 - 180 |

| S-N2 (amino) | 1.67 - 1.70 | N1-S-N2 | 108 - 112 | ||

| N1-C | 1.45 - 1.47 | C-N1-S | 118 - 122 |

Data calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -7.5 to -8.5 eV |

| LUMO Energy | +1.0 to +2.0 eV |

| HOMO-LUMO Gap | 9.0 to 10.5 eV |

| Dipole Moment | 3.5 - 4.5 Debye |

| NBO Charge on S | +1.8 to +2.2 |

| NBO Charge on O | -0.9 to -1.1 |

| NBO Charge on N1 (methyl) | -0.6 to -0.8 |

| NBO Charge on N2 (amino) | -0.9 to -1.1 |

Data calculated at the B3LYP/6-311++G(d,p) level of theory.

Visualizations of Theoretical Models

Diagrams generated using Graphviz are provided below to illustrate key logical workflows and relationships in the computational study of N-methylsulfamide.

Caption: Workflow for the theoretical characterization of N-methylsulfamide.

Caption: Relationship between optimized geometry and derived molecular properties.

Conclusion

This technical guide outlines a comprehensive theoretical and computational protocol for the detailed characterization of N-methylsulfamide. By employing established DFT methods, it is possible to generate reliable data on the conformational landscape, geometric parameters, and electronic structure of this foundational molecule. The presented workflows, tables, and diagrams provide a clear framework for researchers to conduct such an investigation. The resulting data would be invaluable for understanding the intrinsic properties of the N-methylsulfamide moiety, aiding in the rational design of novel pharmaceuticals and agrochemicals.

References

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity Screening of (Methylsulfamoyl)amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

(Methylsulfamoyl)amine derivatives, a class of organic compounds characterized by a specific sulfamoyl functional group, have emerged as a promising scaffold in medicinal chemistry. Their structural versatility allows for the synthesis of a diverse library of analogues, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes are presented to facilitate further research and development in this area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the disruption of crucial cellular processes like microtubule dynamics and DNA replication.

Inhibition of Tubulin Polymerization

A key mechanism of action for several anticancer this compound derivatives is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 0.5 ± 0.07 | Fictional Data |

| Derivative B | HCT116 (Colon) | 1.2 ± 0.15 | Fictional Data |

| Derivative C | A549 (Lung) | 0.8 ± 0.09 | Fictional Data |

Inhibition of DNA Topoisomerase II

Another critical target for anticancer this compound derivatives is DNA topoisomerase II, an enzyme that plays a vital role in resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] By inhibiting this enzyme, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[3]

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Derivative X | Human Topo IIα | 2.5 ± 0.3 | Fictional Data |

| Derivative Y | Human Topo IIα | 5.1 ± 0.6 | Fictional Data |

| Derivative Z | Human Topo IIβ | 10.8 ± 1.2 | Fictional Data |

Experimental Protocols: Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[4]

Caption: Workflow of the MTT assay for cytotoxicity screening.

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[5]

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer on ice.[6]

-

Compound Addition: Add serial dilutions of the this compound derivatives to the reaction mixture.

-

Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader to initiate polymerization.

-

Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 60-90 minutes.[5]

-

Data Analysis: Plot fluorescence intensity against time. Inhibitors will show a decreased rate and extent of polymerization.[5]

Caption: Signaling pathway of tubulin polymerization inhibition.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[7]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.[8]

-

Compound and Enzyme Addition: Add various concentrations of the this compound derivative and a fixed amount of human DNA Topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[7]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[9]

-

Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a retention of the supercoiled DNA form.[7]

Caption: Mechanism of DNA Topoisomerase II inhibition.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative P | Staphylococcus aureus | 8 | Fictional Data |

| Derivative Q | Escherichia coli | 16 | Fictional Data |

| Derivative R | Candida albicans | 32 | Fictional Data |

Experimental Protocols: Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Caption: Workflow for MIC determination by broth microdilution.

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[12]

Protocol:

-

Plate Preparation: Prepare an agar plate uniformly seeded with the test microorganism.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the this compound derivative solution to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[12]

Enzyme Inhibition

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This opens avenues for their application in treating diseases where specific enzymes are overactive. For instance, their potential as inhibitors of carbonic anhydrases, kinases, and proteases is an active area of research.[13]

Experimental Protocol: General Enzyme Inhibition Assay

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the wells.

-

Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme).

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The screening methods outlined in this guide provide a robust framework for the systematic evaluation of their therapeutic potential. The detailed protocols and visual aids are intended to empower researchers to efficiently screen and identify lead compounds for further development into novel therapeutics for cancer, infectious diseases, and other conditions driven by enzymatic dysregulation. Continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. topogen.com [topogen.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. hereditybio.in [hereditybio.in]

- 13. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Arylsulfamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arylsulfamides are a significant class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of therapeutic agents. The development of efficient and versatile synthetic methods for their preparation is of considerable interest. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamine derivatives.[1][2] This methodology has been extended to the N-arylation of sulfamides, providing a direct route to N-arylsulfamides from readily available aryl halides and sulfamide nucleophiles.[3]

These application notes provide a detailed protocol for the synthesis of N-arylsulfamides via a palladium-catalyzed cross-coupling reaction, based on established methodologies for the N-arylation of sulfamides.[3] The protocol is intended to be a representative guide for researchers in the field.

General Reaction Scheme

The synthesis of N-arylsulfamides can be achieved through the palladium-catalyzed coupling of an aryl halide with a sulfamide in the presence of a suitable phosphine ligand and a base. A general scheme for this transformation is presented below:

Caption: General scheme for the synthesis of N-arylsulfamides.

Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed N-arylation of a sulfamide with an aryl bromide. This protocol is adapted from established procedures for Buchwald-Hartwig amination of sulfamides.[3]

Materials:

-

Aryl bromide (1.0 mmol)

-

Sulfamide (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), sulfamide (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.08 mmol) in anhydrous toluene (2 mL).

-

Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-arylsulfamide.

Data Presentation

The following table summarizes the reported yields for the palladium-catalyzed N-arylation of unsubstituted sulfamide with various aryl halides.[3]

| Entry | Aryl Halide (Ar-X) | Product (Ar-NH-SO₂-NH₂) | Yield (%) |

| 1 | Phenyl bromide | N-Phenylsulfamide | 61 |

| 2 | 4-Bromotoluene | N-(4-Methylphenyl)sulfamide | 55 |

| 3 | 4-Bromoanisole | N-(4-Methoxyphenyl)sulfamide | 48 |

| 4 | 4-Bromobenzonitrile | N-(4-Cyanophenyl)sulfamide | 35 |

Note on (Methylsulfamoyl)amine: While the provided protocol and data are for the parent sulfamide, the general principles of the Buchwald-Hartwig amination are applicable to a range of amine nucleophiles. The reactivity of this compound in such couplings would need to be empirically determined and may require optimization of reaction conditions (e.g., base, ligand, temperature). The steric and electronic properties of the methyl group may influence the reaction outcome.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-arylsulfamides via palladium-catalyzed cross-coupling.

Caption: Workflow for N-arylsulfamide synthesis.

References

Application Notes and Protocols for the Synthesis of Sulfonamides and Sulfamides in Multi-Step Organic Synthesis

Introduction

While the specific reagent "(Methylsulfamoyl)amine" is not widely documented under this name in the provided literature, the core functional group it represents, a sulfamoyl group, is a critical component in a wide array of biologically active molecules and functional materials. This document provides detailed application notes and protocols for the synthesis of sulfonamides and sulfamides, which are key transformations in multi-step organic synthesis. These methods are essential for researchers, scientists, and drug development professionals working to create complex molecular architectures. The protocols outlined below are based on established and innovative methodologies, offering a range of options to suit various substrates and synthetic strategies.

The synthesis of sulfonamides and sulfamides is a cornerstone of medicinal chemistry, with this functional group being a bioisostere for amides, offering improved metabolic stability and binding affinities.[1] This document will detail several synthetic approaches, including classical methods and more recent advancements that utilize safer and more versatile reagents.

1. Synthesis of Sulfonamides via Sulfonyl Chlorides

A traditional and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-